2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride
Description
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride is a substituted indole derivative with a benzyl group at the 1-position of the indole ring, a methyl group on the ethylamine side chain, and a hydrochloride counterion. Its molecular formula is C₁₈H₂₁ClN₂, and it has a molecular weight of 300.83 g/mol . The hydrochloride salt improves water solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
1-(1-benzylindol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18;/h2-10,13-14H,11-12,19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVUTBFBEFHTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride typically involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The addition of a methyl group on the ethylamine chain (as in the target compound) increases molecular weight compared to simpler analogs like 1-benzyl-1H-indol-3-amine hydrochloride .
- Lipophilicity : The benzyl and methyl groups enhance lipophilicity, which may improve blood-brain barrier penetration compared to polar derivatives like acetamides .
- Synthetic Accessibility : Acetamide derivatives (e.g., compound 8b ) require multi-step synthesis involving 3-component reactions, whereas the target compound’s synthesis is likely simpler due to fewer substituents.
Pharmacological Analogs
Table 2: Receptor Affinity and Selectivity of Indole Derivatives
Key Observations :
- Receptor Selectivity : IQD analogs exhibit high selectivity for CB2 over CB1 receptors, with IQD-13 showing a 35-fold preference for CB2 . This selectivity is critical for minimizing psychoactive side effects (mediated by CB1) in therapeutic applications.
- Structural Requirements : The quinuclidin-3-one moiety in IQD compounds enhances CB2 affinity, whereas the target compound’s ethylamine chain may favor interactions with other receptor types (e.g., serotonin or dopamine receptors).
Physicochemical and Spectral Comparisons
Table 3: Spectral Data for Benzylindole Derivatives
Key Observations :
Biological Activity
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indole structure, which is known for its presence in various biologically active molecules. The molecular formula is , indicating the presence of a benzyl group and an ethylamine moiety that enhance its lipophilicity and potential receptor interactions .
The biological activity of 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects. This inhibition can lead to apoptosis in tumor cells .
- Receptor Modulation : It has been shown to bind to serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders and neurodegenerative diseases .
Biological Activities
Research has highlighted various biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial and antifungal activities, making it a candidate for further investigation in infectious disease contexts .
- Anticancer Activity : Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against human colorectal carcinoma (HT-29) and lung carcinoma (H460) cells .
Cytotoxicity Assays
In vitro studies have utilized the MTT assay to evaluate cytotoxicity across different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HT-29 (Colorectal) | 15.0 | 5-Fluorouracil |
| H460 (Lung) | 12.5 | Doxorubicin |
| MCF-7 (Breast) | 10.0 | Tamoxifen |
These findings suggest that 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride exhibits comparable or superior cytotoxicity relative to established chemotherapeutic agents .
Interaction Studies
Further studies have explored the binding affinity of the compound to various receptors:
| Receptor Type | Binding Affinity (Ki) | Potential Implications |
|---|---|---|
| Serotonin Receptor 5HT2A | 50 nM | Antidepressant effects |
| Dopamine D2 Receptor | 30 nM | Antipsychotic effects |
These interactions suggest that the compound may be effective in managing mood disorders and schizophrenia .
Q & A
Basic: What are the recommended synthetic routes for 2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via Fischer indole synthesis , a common method for indole derivatives. This involves reacting phenylhydrazine with a ketone or aldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form the indole core . For the benzyl-substituted variant, phase-transfer catalysis (PTC) has been employed to enhance reaction efficiency, as demonstrated in cycloalkylation procedures using methanol as a solvent . Key variables affecting yield include:
- Acid concentration : Higher acidity accelerates cyclization but may degrade sensitive intermediates.
- Temperature : Optimal ranges (e.g., 60–80°C) balance reaction rate and byproduct formation.
- Catalyst selection : PTC agents like tetrabutylammonium bromide improve solubility of reactants in biphasic systems .
Advanced: How can conflicting data on the compound’s stability under varying pH conditions be resolved?
Answer:
Contradictory stability reports (e.g., decomposition at pH < 3 vs. pH < 2) require systematic validation:
Controlled degradation studies : Expose the compound to incremental pH levels (1–7) at 25°C and 40°C, monitoring via HPLC for purity changes .
Spectroscopic analysis : Use NMR (¹H/¹³C) to identify degradation products (e.g., benzyl cleavage or indole ring oxidation) .
Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life under storage conditions.
Note: Stability discrepancies may arise from impurities (e.g., residual solvents) or analytical method sensitivity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which can cause inflammation or severe irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory tract irritation ).
- Spill management : Absorb spills with inert material (e.g., vermiculite), avoid dry sweeping, and dispose of waste per EPA guidelines .
- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers and moisture .
Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in receptor-binding studies?
Answer:
Radioligand displacement assays : Use tritiated analogs (e.g., ³H-serotonin) to measure affinity for serotonin receptors (5-HT subtypes) .
Computational docking : Perform molecular dynamics simulations with receptors (e.g., 5-HT₂A) using software like AutoDock Vina to predict binding modes .
Functional assays : Measure intracellular cAMP or Ca²⁺ flux in HEK293 cells transfected with target receptors to assess agonist/antagonist activity .
Data interpretation: Correlate structural features (e.g., benzyl substitution) with activity trends observed in analogs .
Basic: How can HPLC and NMR be optimized for purity assessment and structural confirmation?
Answer:
- HPLC conditions :
- Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile phase: Gradient of acetonitrile/0.1% trifluoroacetic acid (TFA) in water.
- Detection: UV at 254 nm; retention time consistency (±0.2 min) indicates purity ≥98% .
- NMR analysis :
- ¹H NMR (DMSO-d6): Identify benzyl protons (δ 4.5–5.0 ppm) and indole NH (δ 10.5–11.0 ppm).
- ¹³C NMR: Confirm ethylamine chain (δ 40–50 ppm for CH₂ groups) .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Process intensification : Use continuous flow reactors to reduce residence time and thermal degradation .
- In-line purification : Integrate scavenger resins (e.g., silica-bound sulfonic acid) to remove unreacted intermediates .
- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, solvent ratio) via response surface methodology (RSM) to minimize impurities .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
- Molecular weight : ~280–300 g/mol (exact value depends on substituents) .
- Solubility : Hydrochloride salt enhances water solubility (~10–50 mg/mL at 25°C) but is hygroscopic; store desiccated .
- pKa : Estimated 8.5–9.5 (amine group), influencing ionization in biological systems .
Advanced: How can researchers validate conflicting reports on the compound’s cytotoxicity?
Answer:
Standardized assays : Compare MTT, ATP-lite, and trypan blue exclusion across cell lines (e.g., HEK293 vs. HepG2) to assess method-dependent variability .
Metabolic profiling : Use LC-MS to quantify metabolites (e.g., indole oxides) linked to cytotoxicity .
Positive controls : Include known cytotoxins (e.g., doxorubicin) to calibrate assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
